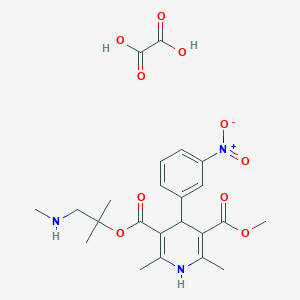
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate is a derivative of Lercanidipine, a calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by the removal of the 3,3-diphenylpropyl group from Lercanidipine, resulting in a unique chemical structure that retains some of the pharmacological properties of its parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate typically involves the following steps:
Starting Material: The synthesis begins with Lercanidipine as the starting material.
Deprotection: The 3,3-diphenylpropyl group is removed through a deprotection reaction. This step often involves the use of strong acids or bases under controlled conditions to ensure selective removal of the protecting group.
Oxalate Formation: The resulting compound is then reacted with oxalic acid to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being stirred at room temperature until the formation of the oxalate salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Lercanidipine are subjected to deprotection reactions in industrial reactors.
Purification: The intermediate product is purified using techniques such as crystallization or chromatography to ensure high purity.
Salt Formation: The purified intermediate is then reacted with oxalic acid in large-scale reactors to form the oxalate salt. The final product is isolated and dried to obtain the desired compound in bulk quantities.
化学反応の分析
Types of Reactions
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of calcium channel blockers and their derivatives.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Explored for its potential use in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate involves the inhibition of calcium influx across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by:
Deforming the Calcium Channel: The compound interacts with the calcium channel, altering its structure and function.
Inhibiting Ion-Control Gating Mechanisms: It interferes with the gating mechanisms that control the flow of calcium ions.
Interfering with Calcium Release: The compound affects the release of calcium from the sarcoplasmic reticulum, reducing intracellular calcium levels.
These actions result in the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure.
類似化合物との比較
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate can be compared with other calcium channel blockers, such as:
Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Nifedipine: Known for its rapid onset of action and use in acute hypertension management.
Felodipine: Used for its long-acting antihypertensive properties.
Uniqueness
This compound is unique due to its specific structural modification, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. This uniqueness can lead to differences in efficacy, side effects, and therapeutic applications.
特性
CAS番号 |
957214-95-8 |
|---|---|
分子式 |
C23H29N3O10 |
分子量 |
507.5 g/mol |
IUPAC名 |
3-O-methyl 5-O-[2-methyl-1-(methylamino)propan-2-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C21H27N3O6.C2H2O4/c1-12-16(19(25)29-6)18(14-8-7-9-15(10-14)24(27)28)17(13(2)23-12)20(26)30-21(3,4)11-22-5;3-1(4)2(5)6/h7-10,18,22-23H,11H2,1-6H3;(H,3,4)(H,5,6) |
InChIキー |
QKYWSRHKEDKHPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CNC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


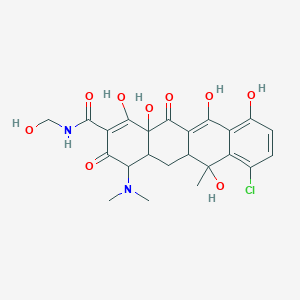


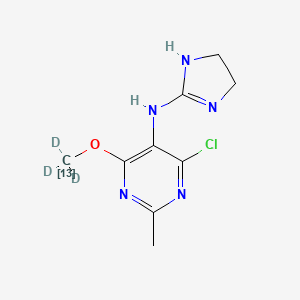
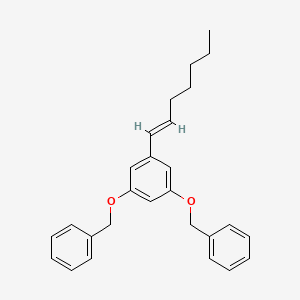
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
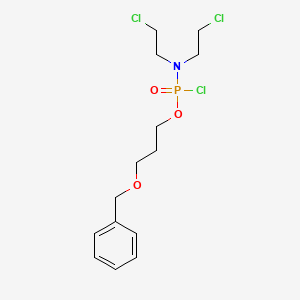

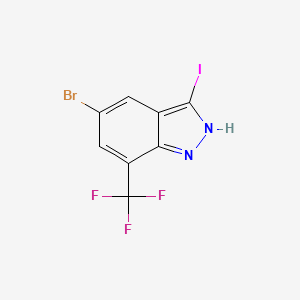
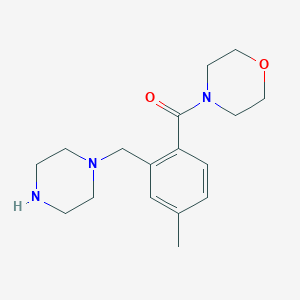
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
